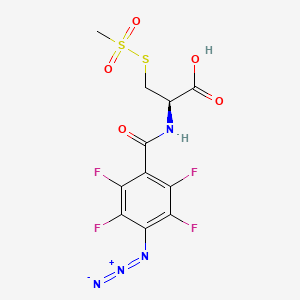

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

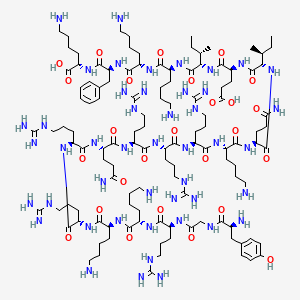

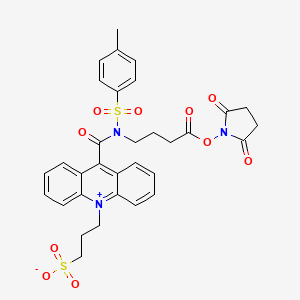

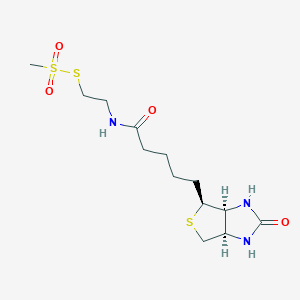

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate (4-ATFB-L-Cys-MTS) is a novel compound developed by researchers in the field of chemistry and biochemistry. It is a combination of two compounds: 4-azido-2,3,5,6-tetrafluorobenzamido (4-ATFB) and L-cysteine methanesulfonate (L-Cys-MTS). 4-ATFB is a fluorinated aromatic moiety that is used to modify proteins, while L-Cys-MTS is a sulfonate group that is used to stabilize the protein. Together, these two compounds form a unique molecule that has a wide range of applications in scientific research.

Applications De Recherche Scientifique

Protein Modification and Enzyme Activity Studies

Methanethiosulfonate reagents, including compounds similar to 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate, are instrumental in modifying thiol groups of protein cysteines. This modification is crucial for understanding protein functions, especially in enzymes where thiol groups play a pivotal role in their catalytic activity. For instance, studies have utilized such reagents to investigate the structure and function of serine hydroxymethyltransferase, revealing insights into the enzyme's mechanism and the role of its cysteine residues (Gavilanes, Peterson, & Schirch, 1982).

Labeling and Tracking RNA Populations

Innovative chemical methods have been developed to label and purify RNA containing specific modifications, such as 4-thiouridine. Methanethiosulfonate (MTS) reagents are shown to form disulfide bonds more efficiently than traditional labeling compounds, enabling more effective tracking of RNA populations. This enhanced labeling technique facilitates the study of RNA turnover and dynamics without perturbing the cellular environment, providing a clearer understanding of RNA biology (Duffy et al., 2015).

Mécanisme D'action

Target of Action

It is described as a trifunctional, photo and thiol reactive reagent , suggesting that it may interact with a variety of biological targets.

Mode of Action

Given its description as a trifunctional, photo and thiol reactive reagent , it can be inferred that it may interact with its targets through photoactivation and thiol reactivity. This could involve forming covalent bonds with target molecules, leading to changes in their function.

Propriétés

IUPAC Name |

(2R)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4N4O5S2/c1-26(23,24)25-2-3(11(21)22)17-10(20)4-5(12)7(14)9(18-19-16)8(15)6(4)13/h3H,2H2,1H3,(H,17,20)(H,21,22)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNQPHWGTXGNNV-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652444 |

Source

|

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352000-06-7 |

Source

|

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)